Cas no 94160-25-5 (Ethyl 3-hydroxycyclohexanecarboxylate)

Ethyl 3-hydroxycyclohexanecarboxylate structure
94160-25-5 structure
Product Name:Ethyl 3-hydroxycyclohexanecarboxylate
CAS-Nr.:94160-25-5
MF:C9H16O3
MW:172.221543312073
MDL:MFCD00205586
CID:811890
PubChem ID:329764783
Update Time:2024-10-25

Ethyl 3-hydroxycyclohexanecarboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ethyl 3-hydroxycyclohexanecarboxylate
    • Cyclohexanecarboxylicacid, 3-hydroxy-, ethyl ester
    • ethyl 3-hydroxycyclohexane-1-carboxylate
    • PB48890
    • ETHYL 3-HYDROXY-CYCLOHEXANECARBOXYLATE
    • Ethyl 3-hydroxycyclohexanecarboxylate, 98%
    • MFCD31925499
    • DB-342965
    • 94160-25-5
    • CS-0197525
    • EINECS 303-308-6
    • MFCD30802939
    • SB23091
    • SCHEMBL5427377
    • Ethyl3-hydroxycyclohexanecarboxylate
    • PB41453
    • Cyclohexanecarboxylic acid, 3-hydroxy-, ethyl ester
    • MFCD00205586
    • DTXSID10916224
    • AKOS016006607
    • PB41906
    • SY110653
    • SB23090
    • AS-37690
    • ZB1700
    • SY343919
    • SY270401
    • NS00065602
    • MDL: MFCD00205586
    • Inchi: 1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3
    • InChI-Schlüssel: BGAOLPQGOBDXBH-UHFFFAOYSA-N
    • Lächelt: O=C(C1CC(O)CCC1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 172.109944368g/mol
  • Monoisotopenmasse: 172.109944368g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 156
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topologische Polaroberfläche: 46.5Ų

Experimentelle Eigenschaften

  • Dichte: 1.067 g/mL at 25 °C
  • Siedepunkt: 251.4℃ at 760 mmHg
  • Flammpunkt: Grad Fahrenheit:>230°F
    Grad Celsius:>110°C
  • Brechungsindex: 1.481
  • PSA: 46.53000
  • LogP: 1.10060

Ethyl 3-hydroxycyclohexanecarboxylate Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3

Ethyl 3-hydroxycyclohexanecarboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
733059-5G
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5
5g
¥913.89 2023-11-25
TRC
E945460-100mg
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5
100mg
$64.00 2023-05-18
TRC
E945460-250mg
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5
250mg
$75.00 2023-05-18
TRC
E945460-500mg
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5
500mg
$87.00 2023-05-18
TRC
E945460-1g
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5
1g
$98.00 2023-05-18
Apollo Scientific
OR939596-5g
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5 97%
5g
£120.00 2025-02-20
Apollo Scientific
OR939596-25g
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5 97%
25g
£566.00 2025-02-20
abcr
AB446395-1 g
Ethyl 3-hydroxycyclohexanecarboxylate, 95%; .
94160-25-5 95%
1g
€89.40 2022-06-02
abcr
AB446395-5 g
Ethyl 3-hydroxycyclohexanecarboxylate, 95%; .
94160-25-5 95%
5g
€168.40 2022-06-02
abcr
AB446395-25 g
Ethyl 3-hydroxycyclohexanecarboxylate, 95%; .
94160-25-5 95%
25g
€642.40 2022-06-02

Ethyl 3-hydroxycyclohexanecarboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Synthesis of amino derivatives of 4,5,6,7-tetrahydrobenzothiazole. II. The 4-, 5- and 6-aminomethyl derivatives with cardiovascular activity
Maillard, Jacques; Delaunay, Pierre; Langlois, Michel; Portevin, Bernard; Legeai, Jacques; et al, European Journal of Medicinal Chemistry, 1984, 19(5), 457-60

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Solvents: Ethanol ;  48 h, rt
Referenz
Preparation of tetrasubstituted heteroaryl compounds and their use as MDM2 and/or MDM4 modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ;  4 bar
Referenz
9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors
Zimmermann, Kurt; Sang, Xiaopeng; Mastalerz, Harold A.; Johnson, Walter L.; Zhang, Guifen; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(14), 2809-2812

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ;  overnight, 12 kbar, rt
Referenz
Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177)
De Lucca, George V.; Shi, Qing; Liu, Qingjie; Batt, Douglas G.; Beaudoin Bertrand, Myra; et al, Journal of Medicinal Chemistry, 2016, 59(17), 7915-7935

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Tricyclic compound serving as immunomodulator
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride Solvents: Ethanol ;  0 °C; 0 °C → rt; 30 min, rt
1.2 overnight, rt
Referenz
Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases
Cheng, Peter T. W. ; Kaltenbach, Robert F.; Zhang, Hao; Shi, Jun; Tao, Shiwei; et al, Journal of Medicinal Chemistry, 2021, 64(21), 15549-15581

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
Referenz
9-Substituted aminotriazoloquinazoline derivatives as adenosine receptor antagonists, pharmaceutical composition and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ;  8 h, 60 psi, rt; 3 d, rt
Referenz
Preparation of carbazoles useful as bromodomain inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Preparation of tetracyclic, fused-ring 1,4-diazepines as platelet-activating factor (PAF) antagonists
, Federal Republic of Germany, , ,

Ethyl 3-hydroxycyclohexanecarboxylate Raw materials

Ethyl 3-hydroxycyclohexanecarboxylate Preparation Products

Ethyl 3-hydroxycyclohexanecarboxylate Lieferanten

Amadis Chemical Company Limited
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(CAS:94160-25-5)Ethyl 3-hydroxycyclohexanecarboxylate
Bestellnummer:A916752
Bestandsstatus:in Stock
Menge:25g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 13:00
Preis ($):667.0/179.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:94160-25-5)Ethyl 3-hydroxycyclohexanecarboxylate
A916752
Reinheit:99%/99%
Menge:25g/5g
Preis ($):667.0/179.0
Email